Peptide Bond Conformational Constraint: Furan-Substituted Proline Exhibits Exclusive Trans Geometry
Incorporation of a 5-furanyl-substituted proline analog (structurally related to α-furanylmethyl-proline) into a model peptide results in an exclusive trans conformation of the amide bond, as determined by NMR solution conformational studies [1]. This contrasts sharply with unsubstituted proline, which typically exhibits a mixture of cis and trans isomers (e.g., ~10-30% cis in short peptides), and represents a stronger conformational lock than observed with many other heteroaryl or aliphatic substituted prolines [1].
| Evidence Dimension | Amide bond conformation (cis/trans ratio) |
|---|---|
| Target Compound Data | Exclusively trans |
| Comparator Or Baseline | Unsubstituted proline |
| Quantified Difference | ~10-30% cis population for baseline vs. 0% for furan-substituted analog |
| Conditions | 5-furanyl-substituted proline-containing peptide; NMR solution conformational analysis |
Why This Matters
For researchers engineering peptide secondary structures, this exclusive trans conformation provides a predictable, rigid scaffold that can significantly enhance target binding affinity and metabolic stability by pre-organizing the peptide backbone, whereas unsubstituted proline introduces conformational heterogeneity.
- [1] Ali R, Singh G, Singh S, Ampapathi RS, Haq W. Diastereoselective Synthesis of 5-Heteroaryl-Substituted Prolines Useful for Controlling Peptide-Bond Geometry. 2016. View Source
